

# Structure Elucidation of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-methyl-1H-pyrazol-5-yl)methanol

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## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **(3-methyl-1H-pyrazol-5-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data, this document combines established chemical principles with predicted spectroscopic data to serve as a practical reference for researchers. It includes a detailed, generalized protocol for its synthesis, predicted analytical data for structural confirmation, and an illustrative representation of a potential biological mechanism of action. This guide is intended to facilitate further research and application of this pyrazole derivative in drug discovery and development.

## Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The subject of this guide, **(3-methyl-1H-pyrazol-5-yl)methanol**, possesses the core pyrazole scaffold with functional groups that make it an attractive building block for the synthesis of more complex molecules. Its structural elucidation is fundamental to understanding its chemical properties and potential therapeutic applications.

## Physicochemical Properties

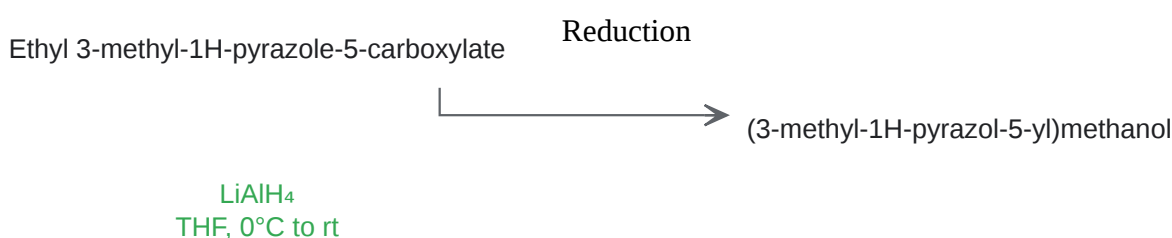
(3-methyl-1H-pyrazol-5-yl)methanol is a small molecule with the following key properties:

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	112.13 g/mol
CAS Numbers	17607-71-5, 29004-73-7[1][2]
Appearance	Predicted: White to off-white solid
Solubility	Predicted: Soluble in methanol, ethanol, and DMSO

## Synthesis and Experimental Protocol

The synthesis of (3-methyl-1H-pyrazol-5-yl)methanol can be achieved through the reduction of a corresponding carboxylic acid ester, such as ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is a common and effective method for converting esters to primary alcohols.

### Reaction Scheme



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**Figure 1.** Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol.

## Experimental Protocol

Disclaimer: This is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized under appropriate laboratory conditions.

#### Materials:

- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexane
- Deionized water
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, cool the flask back to 0 °C.
- Carefully quench the reaction by the slow, dropwise addition of deionized water (volume equivalent to the mass of LiAlH<sub>4</sub> used), followed by the addition of a 15% aqueous NaOH solution (same volume as the water), and finally, more deionized water (3 times the initial volume of water).
- Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray suspension turns into a clear solution with a white precipitate.
- Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
- Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **(3-methyl-1H-pyrazol-5-yl)methanol**.

## Structure Elucidation Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of **(3-methyl-1H-pyrazol-5-yl)methanol** and are intended for illustrative purposes. Experimental verification is required for definitive structural assignment.

## Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0 (broad s)	Singlet (broad)	1H	N-H
~6.0 (s)	Singlet	1H	C4-H
~4.5 (s)	Singlet	2H	-CH <sub>2</sub> OH
~3.5 (t)	Triplet	1H	-OH
~2.2 (s)	Singlet	3H	-CH <sub>3</sub>

### Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~150	C5
~145	C3
~100	C4
~55	-CH <sub>2</sub> OH
~10	-CH <sub>3</sub>

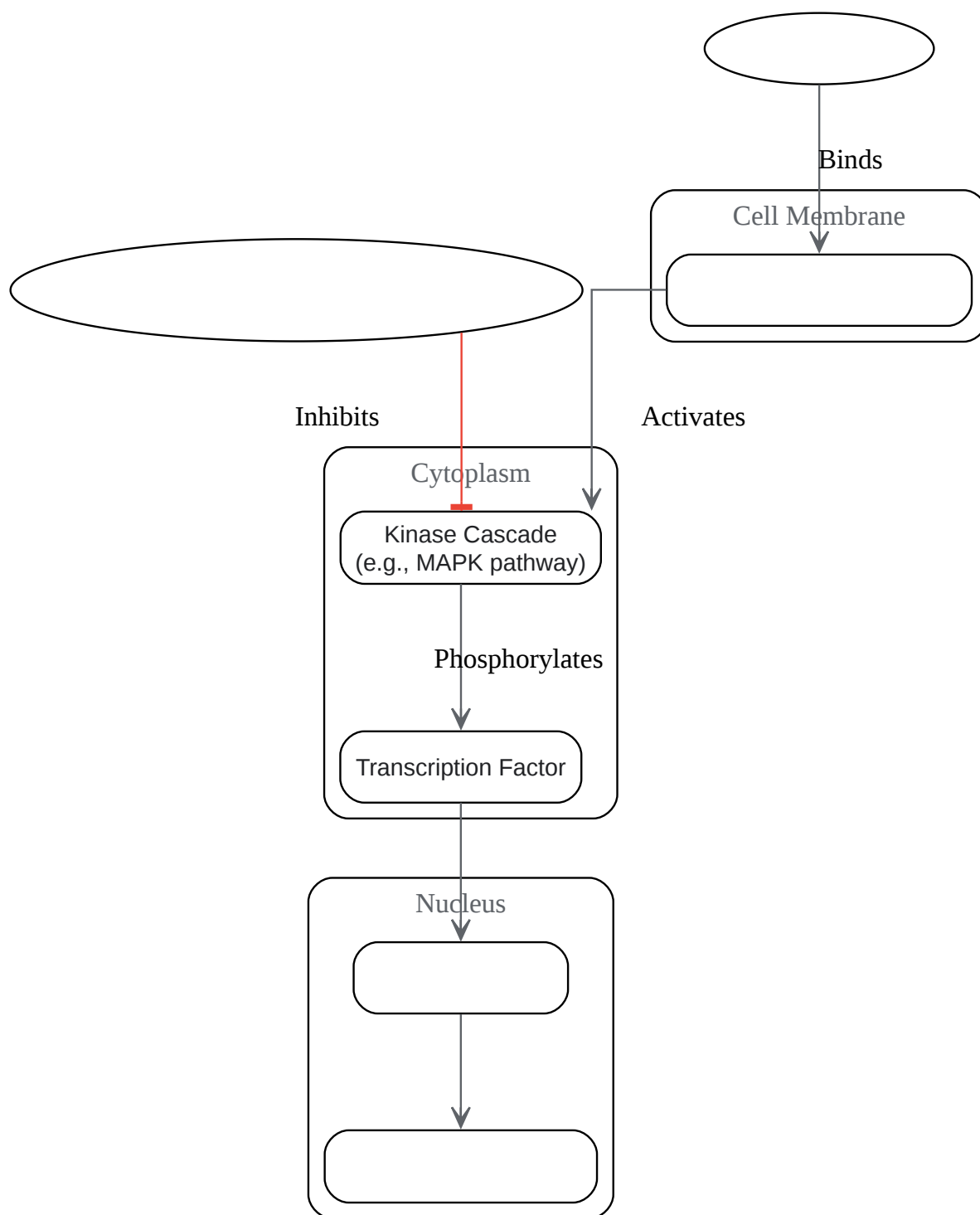
### Predicted Mass Spectrometry Data

m/z	Interpretation
112.06	[M] <sup>+</sup> (Molecular Ion)
95.06	[M - OH] <sup>+</sup>
81.05	[M - CH <sub>2</sub> OH] <sup>+</sup>

## Potential Biological Activity and Signaling Pathway

While specific biological data for **(3-methyl-1H-pyrazol-5-yl)methanol** is not readily available, many pyrazole-containing compounds are known to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their inhibition is a key mechanism for many targeted cancer therapies.

The diagram below illustrates a generic kinase inhibition pathway, which represents a plausible mechanism of action for pyrazole derivatives.



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**Figure 2.** Hypothesized kinase inhibition pathway.

## Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of **(3-methyl-1H-pyrazol-5-yl)methanol**. Although based in part on predicted data due to a lack of comprehensive public experimental results, the information presented herein offers a valuable starting point for researchers. The provided synthetic protocol and predicted spectroscopic data can guide the practical synthesis and characterization of this compound, paving the way for further investigation into its biological activities and potential as a lead compound in drug discovery. Experimental validation of the data presented in this guide is a critical next step for advancing the study of this promising pyrazole derivative.

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## References

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- To cite this document: BenchChem. [Structure Elucidation of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175284#3-methyl-1h-pyrazol-5-yl-methanol-structure-elucidation]

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